

# HPLC Application Note: Determination of Antazoline and Tetrahydrozoline

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## Compound Focus: Antazoline Hydrochloride

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This application note provides detailed protocols for the simultaneous quantification of Antazoline (ANT) and Tetrahydrozoline (TET) in ophthalmic solutions using stability-indicating reversed-phase HPLC. The methods are suitable for routine quality control and stability studies [1].

## Method 1: Core Shell Column with Phosphate Buffer

This method, developed by Kogut et al., offers a rapid and precise separation using a core-shell column [1].

- **Chromatographic Conditions:**
  - **Column:** Kinetex C18 (150 mm × 4.6 mm, 5 μm) or equivalent.
  - **Mobile Phase:** 0.05% Trifluoroacetic acid in water (pH adjusted to 3.0 with 5M NaOH) and Acetonitrile in the ratio of **63:37 (v/v)**.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** UV at **215 nm**.
  - **Injection Volume:** 10 μL.
  - **Temperature:** Room temperature.
- **Sample Preparation:** Ophthalmic solution samples can be diluted with a suitable solvent (e.g., mobile phase or water) to reach a concentration within the linear range of the method, filtered through a 0.45-μm membrane filter before injection [1] [2].
- **System Suitability:** The method demonstrated good linearity ( $R^2 \geq 0.998$ ), and precision with RSD% less than 0.92% for both analytes. Recovery was in the range of 97.9-102.70% [1].

## Method 2: Determination of Preservative Benzalkonium Chloride

Ophthalmic solutions containing ANT and TET often contain the preservative benzalkonium chloride (BKC). The following method can be used for its simultaneous or separate quantification [2] [3].

- **Chromatographic Conditions:**
  - **Column:** HiQ-Sil C18 (150 mm × 4.6 mm, 5 μm).
  - **Mobile Phase:** Acetonitrile - 0.2 M Sodium acetate buffer (pH 5.0) in the ratio **70:30 (v/v)**.
  - **Flow Rate:** 1.0 mL/min (implied).
  - **Detection:** UV at **262 nm**.
  - **Injection Volume:** Not specified; standard HPLC practices apply.
- **Sample Preparation:** The ophthalmic solution can be directly injected after appropriate dilution and filtration [2].
- **Validation Data:** The method is linear for C-12 BKC (0.03-0.10 mg/mL,  $R^2=0.9999$ ) and C-14 BKC (0.01-0.05 mg/mL,  $R^2=0.9979$ ), with mean recoveries of 100.2% and 102.6%, respectively [3].

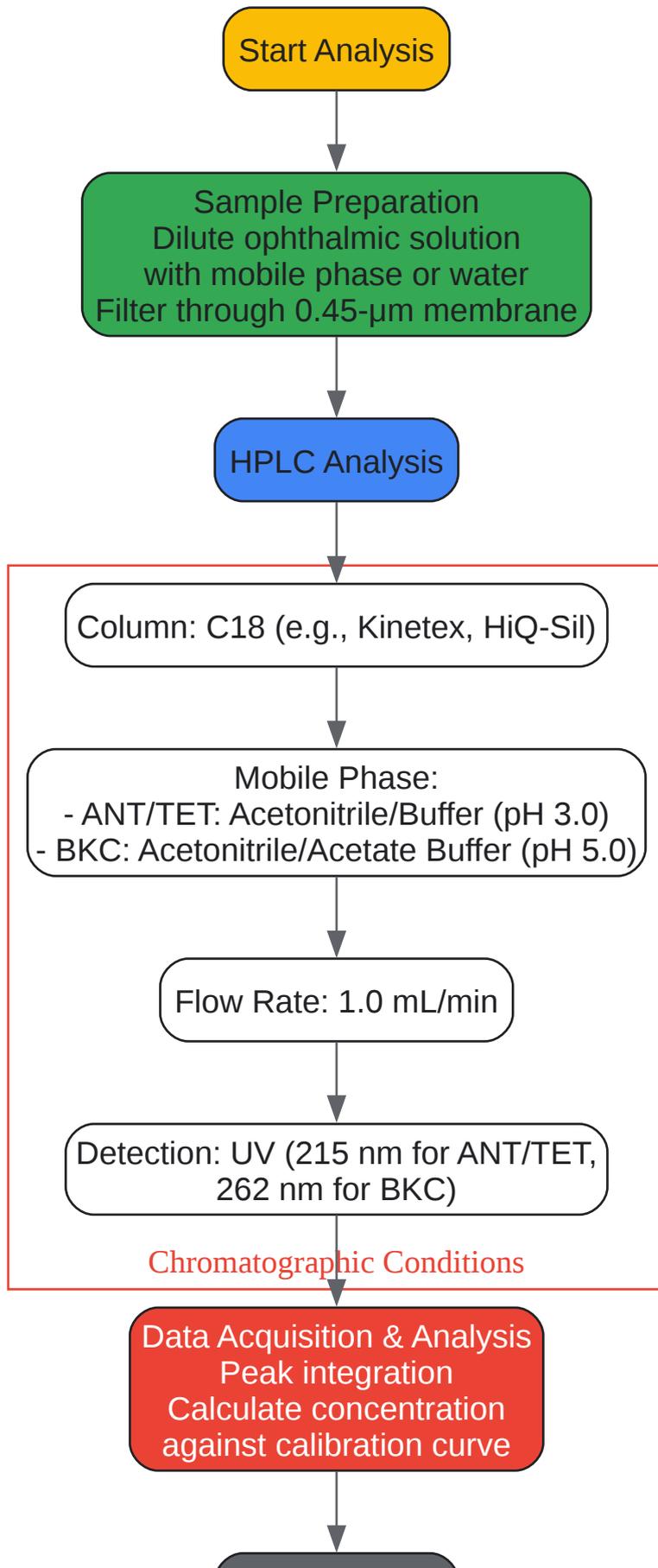
## Summary of Quantitative Data

The table below summarizes key validation parameters from the cited methods for easy comparison.

Analyte	Linearity Range	Correlation Coefficient ( $R^2$ )	Precision (RSD%)	Accuracy (% Recovery)
ANT & TET [1]	Not specified	$\geq 0.998$	< 0.92%	97.9 - 102.7%
TET only [4]	0.025 - 0.075 mg/mL	0.999	< 1.0%	99.8 - 101.3%
BKC (C-12) [3]	0.03 - 0.10 mg/mL	0.9999	1.3%	100.2%
BKC (C-14) [3]	0.01 - 0.05 mg/mL	0.9979	3.5%	102.6%

## Experimental Workflow for HPLC Analysis

The following diagram illustrates the complete workflow for the analysis of ophthalmic solutions, from sample preparation to data interpretation:



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## Key Practical Considerations

- **Method Adjustment:** If you need to replace the HPLC column with a nominally equivalent one, minor adjustments to the mobile phase composition or temperature may be necessary to restore separation. Such adjustments, if kept within reasonable limits (e.g.,  $\pm 2\text{-}3\%$  absolute change in organic solvent concentration), typically do not require full revalidation, provided system suitability tests are passed [5].
- **Stability-Indicating Property:** The referenced methods are stability-indicating, meaning they can accurately quantify the active ingredients even in the presence of degradation products. This is proven through forced degradation studies (e.g., acid/base hydrolysis, oxidation) where the analytes were well-resolved from their degradation peaks [1] [4] [6].

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## References

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